4-BroMopyrrolo[2,1-f][1,2,4]triazine
Overview
Description
4-BroMopyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound with the molecular formula C6H4BrN3 It is characterized by a fused ring system consisting of a pyrrole ring and a triazine ring
Mechanism of Action
Target of Action
The primary targets of 4-Bromopyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and differentiation . Dysregulation of kinases is often associated with diseases such as cancer .
Mode of Action
This compound interacts with its kinase targets by inhibiting their activity . This inhibition can lead to changes in the cellular processes regulated by these kinases, potentially leading to the death of cancer cells .
Biochemical Pathways
The inhibition of kinases by this compound affects multiple biochemical pathways. These pathways are involved in cell growth and proliferation, and their disruption can lead to the death of rapidly dividing cells, such as cancer cells .
Pharmacokinetics
It is known that similar compounds have shown enhanced metabolism and pharmacokinetic properties compared to other nucleosides, mainly due to the presence of a strong c–c glycosidic bond and a nonnatural heterocyclic base .
Result of Action
The result of the action of this compound is the inhibition of kinase activity, leading to the disruption of cellular processes necessary for cell growth and proliferation . This can lead to the death of cancer cells, making this compound a potential therapeutic agent for cancer treatment .
Biochemical Analysis
Biochemical Properties
4-Bromopyrrolo[2,1-f][1,2,4]triazine is an integral part of several kinase inhibitors and nucleoside drugs . It interacts with specific proteins or enzymes that are dysregulated in cancer
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, making it a potent tool in targeted therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-BroMopyrrolo[2,1-f][1,2,4]triazine can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives. For instance, the treatment of pyrroles with phosphorus tribromide, bromine, and triethylamine in dichloromethane can yield the desired compound . Another method involves the formation of triazinium dicyanomethylide, followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of transition metal catalysts to facilitate the cyclization reactions and improve yield .
Chemical Reactions Analysis
Types of Reactions: 4-BroMopyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-BroMopyrrolo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the bromine substitution.
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine: A derivative with an amino group instead of a hydrogen atom at the 4-position.
Uniqueness: 4-BroMopyrrolo[2,1-f][1,2,4]triazine is unique due to the presence of the bromine atom, which can be further functionalized to create a variety of derivatives with different properties. This makes it a versatile compound for use in various fields of research and industry .
Properties
IUPAC Name |
4-bromopyrrolo[2,1-f][1,2,4]triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVMCGYJLCKMEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620552 | |
Record name | 4-Bromopyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
310436-61-4 | |
Record name | 4-Bromopyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromopyrrolo[2,1-f][1,2,4]triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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